

# vecuronium bromide pharmacokinetics

## pediatric vs adult patients

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Vecuronium Bromide

CAS No.: 50700-72-6

Cat. No.: S546652

[Get Quote](#)

## Pharmacokinetic Comparison: Pediatrics vs. Adults

The table below summarizes the key pharmacokinetic and pharmacodynamic differences between pediatric and adult patients.

| Parameter              | Adult Patients           | Pediatric Patients (1-10 years) | Neonates & Infants (<1 year) | Key Observations                                                              |
|------------------------|--------------------------|---------------------------------|------------------------------|-------------------------------------------------------------------------------|
| Volume of Distribution | Not specified in sources | Smaller compared to adults [1]  | Information missing          | Shorter duration of action in children may be linked to this [1].             |
| Plasma Clearance       | 5.2 ± 0.7 mL/kg/min [2]  | Higher than in adults [1]       | Information missing          | Faster clearance contributes to a shorter duration of action in children [1]. |
| Elimination Half-life  | 71 ± 20 minutes [2]      | Shorter than in adults [1]      | Information missing          | —                                                                             |

| Parameter                        | Adult Patients                                  | Pediatric Patients (1-10 years) | Neonates & Infants (<1 year)                                                           | Key Observations                                                                            |
|----------------------------------|-------------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| <b>Primary Elimination Route</b> | Chiefly via the liver (biliary); ~30% renal [3] | Information missing             | Information missing                                                                    | Prolonged effects in hepatic impairment; renal failure has less impact [3] [4].             |
| <b>Duration of Action</b>        | Intermediate                                    | Shorter than in adults [1]      | Longer than in children and adults; ~1.5x longer recovery for infants >7 weeks [3] [5] | Neonates/infants may be more sensitive per mg/kg [3].                                       |
| <b>Recovery Index (25-75%)</b>   | ~25-40 minutes [3]                              | 10.6 - 21.8 minutes [6]         | Information missing                                                                    | Significantly shorter in children, especially those on enzyme-inducing anticonvulsants [6]. |

## Key Experimental Data and Methodology

The comparative data primarily comes from clinical studies that used standardized methodologies.

- **General Pharmacokinetic/Pharmacodynamic Study Design:** A common protocol involves administering a single intravenous bolus of vecuronium (e.g., 0.1 mg/kg) to matched patient groups. Plasma concentrations of vecuronium are measured from serial blood samples collected before and after administration. The neuromuscular blocking effect is simultaneously monitored quantitatively, typically using evoked compound electromyography (EMG) or mechanomyography, recording the force of thumb adduction in response to supramaximal stimulation of the ulnar nerve [6] [1] [2].
- **Key Protocol for Children on Anticonvulsants:** One pivotal study compared 10 non-epileptic children with 10 children on phenytoin and 10 on carbamazepine [6]. All received a vecuronium bolus of 0.15 mg/kg. Pharmacokinetic variables were derived from plasma concentration-time data. Pharmacodynamics were assessed by monitoring the recovery of the first twitch in a train-of-four (T1/T0) and calculating the recovery index (time from 25% to 75% recovery) [6].
- **Analysis Techniques:** Pharmacokinetic data are often analyzed using nonlinear regression and fitted to multi-compartment models (e.g., a three-compartment pharmacokinetic model). The relationship

between plasma concentration and effect is then modeled to determine potency (e.g., C<sub>50</sub>, the plasma concentration at steady-state producing 50% blockade) [2].

## Vecuronium's Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of vecuronium, which is crucial for understanding its pharmacokinetic profile.



[Click to download full resolution via product page](#)

## Key Influencing Factors

Clinical practice must account for several factors that significantly alter vecuronium's pharmacokinetics.

- **Enzyme-Inducing Drugs:** Chronic therapy with anticonvulsants like **phenytoin or carbamazepine** markedly increases vecuronium clearance and reduces its elimination half-life, leading to resistance and a shorter clinical duration of action [6].
- **Organ Function:** Due to its predominant **hepatic and biliary excretion**, patients with liver disease may experience a prolonged effect, especially with higher doses. Dosage adjustments are less critical in renal failure, though caution is advised [3] [5].
- **Concurrent Anesthetics:** The neuromuscular blocking effect and duration of action are potentiated by **volatile inhalational anesthetics** (e.g., sevoflurane, isoflurane). Doses may need to be reduced by about 15% in such cases [3] [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. [Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]
3. Vecuronium - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
4. Monograph for Professionals - Drugs.com Vecuronium Bromide [drugs.com]
5. 10 mg powder for solution for injection/infusion... Vecuronium bromide [medicines.org.uk]
6. Pharmacokinetics and pharmacodynamics of vecuronium in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [vecuronium bromide pharmacokinetics pediatric vs adult patients]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b5446652#vecuronium-bromide-pharmacokinetics-pediatric-vs-adult-patients>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)